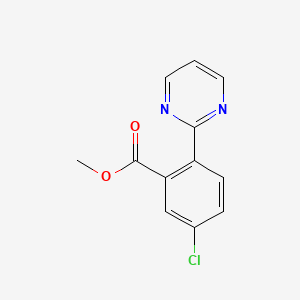
Methyl 5-chloro-2-pyrimidin-2-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-2-pyrimidin-2-ylbenzoate: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to a benzoate ester group, with a chlorine atom at the 5-position of the benzoate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-pyrimidin-2-ylbenzoate typically involves the reaction of 5-chloro-2-pyrimidin-2-ylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-chloro-2-pyrimidin-2-ylbenzoic acid+methanolcatalystMethyl 5-chloro-2-pyrimidin-2-ylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent product quality.
化学反応の分析
Types of Reactions: Methyl 5-chloro-2-pyrimidin-2-ylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Hydrolysis Products: Hydrolysis results in the formation of 5-chloro-2-pyrimidin-2-ylbenzoic acid and methanol.
科学的研究の応用
Chemistry: Methyl 5-chloro-2-pyrimidin-2-ylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can enhance the performance of these materials.
作用機序
The mechanism of action of Methyl 5-chloro-2-pyrimidin-2-ylbenzoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.
類似化合物との比較
Methyl 5-chloro-2-pyridin-2-ylbenzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 5-chloro-2-thiazol-2-ylbenzoate: Contains a thiazole ring instead of a pyrimidine ring.
Methyl 5-chloro-2-imidazol-2-ylbenzoate: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness: Methyl 5-chloro-2-pyrimidin-2-ylbenzoate is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. The pyrimidine ring is known for its ability to interact with biological targets, making this compound particularly valuable in drug discovery and development.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
methyl 5-chloro-2-pyrimidin-2-ylbenzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)10-7-8(13)3-4-9(10)11-14-5-2-6-15-11/h2-7H,1H3 |
InChIキー |
NXNUKIJHMLPYMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


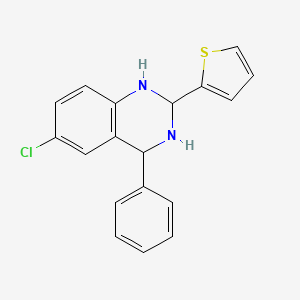
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
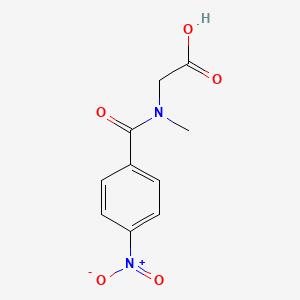


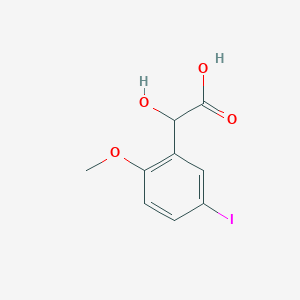
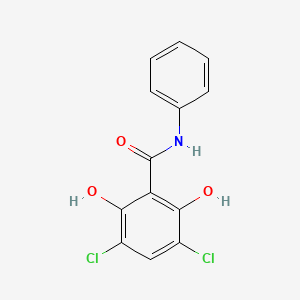


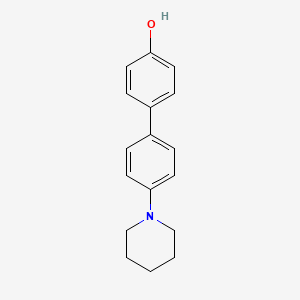
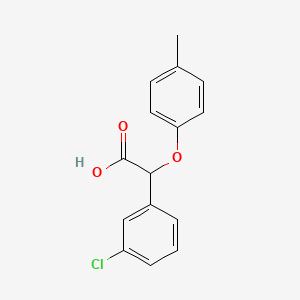
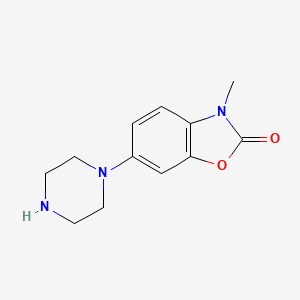
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
